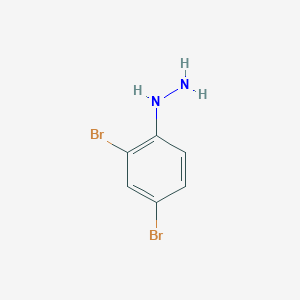![molecular formula C13H19N5O3 B2622774 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine CAS No. 378214-34-7](/img/structure/B2622774.png)
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group, a pyrrolidine ring, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine in the presence of a base such as sodium hydride.
Formation of the Morpholine Ring: The morpholine ring is introduced through a cyclization reaction involving an appropriate diol and ammonia or a primary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Cyclization: Diols, ammonia or primary amines, acidic conditions.
Major Products
Reduction: 4-[4-Methyl-5-amino-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine.
Substitution: Various substituted pyrimidine derivatives.
Cyclization: Complex heterocyclic compounds.
科学研究应用
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
- 4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine .
- 4-Methyl-5-nitro-6-(morpholin-4-yl)pyrimidine .
- 4-Methyl-5-amino-6-(pyrrolidin-1-yl)pyrimidine .
Uniqueness
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which enhance its chemical stability and biological activity. The combination of these rings with the nitro-substituted pyrimidine core provides a versatile scaffold for the development of new compounds with diverse applications .
属性
IUPAC Name |
4-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-10-11(18(19)20)12(16-4-2-3-5-16)15-13(14-10)17-6-8-21-9-7-17/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVNONOCMZLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
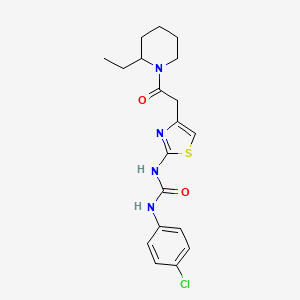
![1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea](/img/structure/B2622692.png)
![2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2622693.png)

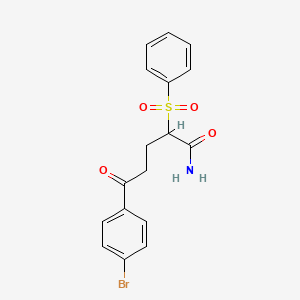
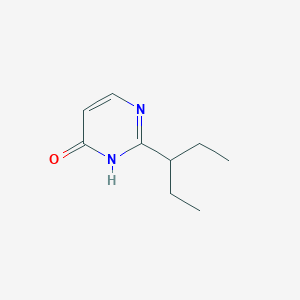
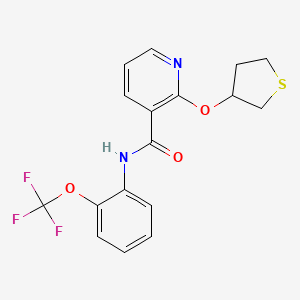
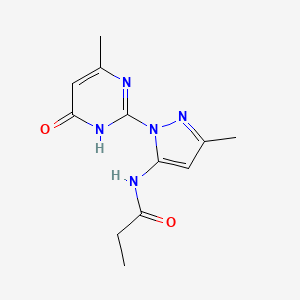
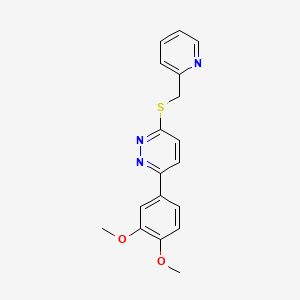
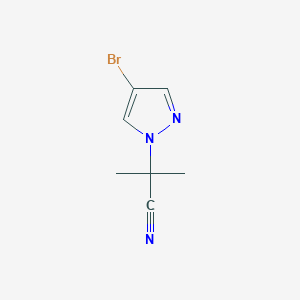
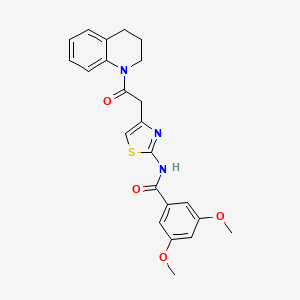
![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)
